3-Bromophenylzinc iodide

Catalog No.
S1500772
CAS No.
186000-44-2
M.F
C6H4BrIZn
M. Wt
348.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromophenylzinc iodide

CAS Number

186000-44-2

Product Name

3-Bromophenylzinc iodide

IUPAC Name

bromobenzene;iodozinc(1+)

Molecular Formula

C6H4BrIZn

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1

InChI Key

GMLNDLKPSGCEDN-UHFFFAOYSA-M

SMILES

C1=C[C-]=CC(=C1)Br.[Zn+]I

Canonical SMILES

C1=C[C-]=CC(=C1)Br.[Zn+]I

3-Bromophenylzinc iodide is an organozinc compound characterized by the presence of a bromophenyl group bonded to a zinc atom, alongside an iodide ion. It is typically represented by the chemical formula C6H4BrZnI\text{C}_6\text{H}_4\text{BrZnI}. This compound is notable for its role in organic synthesis, particularly in cross-coupling reactions, where it acts as a nucleophile. The presence of both bromine and iodine enhances its reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

  • Organozinc reagents are flammable and can react violently with water.
  • 3-Bromophenylzinc iodide solution in THF inherits these hazards.
  • THF itself is a flammable, volatile organic solvent with some neurotoxic effects.
  • Always handle this solution with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood.

Synthesis of Substituted Aromatic Compounds

One of the primary applications of 3-BrPhZnI is in the synthesis of substituted aromatic compounds. The zinc-bromine bond in 3-BrPhZnI is reactive and readily undergoes Negishi coupling reactions with various organic electrophiles. These electrophiles can be aryl halides, vinyl halides, or even alkyl halides, depending on the reaction conditions. Negishi coupling allows for the introduction of a new carbon-carbon bond between the 3-bromophenyl group and the organic fragment derived from the electrophilic coupling partner [1]. This reaction is particularly useful for the synthesis of complex aromatic molecules with desired functionalities at specific positions.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organozinc reagents with haloaromatics and alkenyl halides. Chemical Reviews, 95(7), 2457-2483

Stille Coupling Reactions

  • Farina, V., &, Liebeskind, L. S. (2001). Stille Coupling. In G. M. Silverman & P. E. Trost (Eds.), Comprehensive Organic Synthesis (Vol. 9, pp. 993-1013). Pergamon

Reagent for Metal-Mediated Carbonyl Additions

3-BrPhZnI can also serve as a nucleophilic reagent in metal-mediated carbonyl addition reactions. The zinc atom in 3-BrPhZnI can react with various transition metal catalysts, such as palladium or nickel, to form an active intermediate. This intermediate can then add to carbonyl groups (C=O) present in aldehydes, ketones, or even esters, leading to the formation of new carbon-carbon bonds and functionalized molecules [3].

  • Murahashi, S.-I. (1997). Metal-mediated nucleophilic addition to carbonyl compounds. Angewandte Chemie International Edition in English, 36(17), 2205-2228
, primarily through the Negishi coupling reaction, where it reacts with organic halides to form biaryl compounds. The general reaction can be represented as follows:

R X+2ZnPd catalystR R +ZnX2\text{R X}+\text{R }_2\text{Zn}\xrightarrow{\text{Pd catalyst}}\text{R R }+\text{ZnX}_2

In this equation, R X\text{R X} represents an organic halide (such as an aryl halide), and 2Zn\text{R }_2\text{Zn} is 3-bromophenylzinc iodide. The reaction proceeds via a palladium-catalyzed mechanism that facilitates the formation of new carbon-carbon bonds.

3-Bromophenylzinc iodide can be synthesized through several methods, with one common approach involving the reaction of zinc metal with 3-bromobromobenzene in the presence of an iodine source. The general synthetic pathway can be outlined as follows:

  • Reagents: Zinc powder, 3-bromobenzene, and iodine.
  • Procedure:
    • Zinc powder is added to a solution containing 3-bromobenzene and iodine in a suitable solvent (often diethyl ether or THF).
    • The mixture is stirred under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation.
    • The reaction typically requires heating to facilitate the formation of 3-bromophenylzinc iodide.

This method capitalizes on the reactivity of zinc with halogenated aromatic compounds, producing the desired organozinc compound efficiently.

3-Bromophenylzinc iodideC₆H₄BrZnIModerateCross-coupling reactionsDimethylzincZn(CH₃)₂HighCarbonyl addition reactionsDiethylzincZn(C₂H₅)₂HighSynthesis of complex organic moleculesPhenylzinc bromideC₆H₅ZnBrModerateCross-coupling and nucleophilic substitution

Uniqueness

The uniqueness of 3-bromophenylzinc iodide lies in its specific combination of bromine and iodine substituents, which enhance its nucleophilicity compared to other organozinc compounds. This property allows for more efficient coupling reactions under milder conditions, making it an attractive reagent for synthetic chemists.

Interaction studies involving 3-bromophenylzinc iodide primarily focus on its reactivity with different electrophiles during cross-coupling reactions. Research indicates that variations in substituents on both the organozinc compound and the electrophile can significantly influence reaction rates and yields. Understanding these interactions helps optimize synthetic pathways for desired products.

Several compounds share structural similarities with 3-bromophenylzinc iodide, including:

  • Dimethylzinc (Zn CH3)2\text{Zn CH}_3)_2): A highly reactive organozinc compound used extensively in organic synthesis.
  • Diethylzinc (Zn C2H5)2\text{Zn C}_2\text{H}_5)_2): Similar to dimethylzinc but with ethyl groups, also used for carbon-carbon bond formation.
  • Phenylzinc bromide (C6H5ZnBr\text{C}_6\text{H}_5\text{ZnBr}): Another organozinc reagent used for similar coupling reactions.

Comparison Table

CompoundStructureReactivity

The field of organozinc chemistry traces its origins to the pioneering work of Edward Frankland in 1848, who synthesized the first organozinc compounds—diethylzinc and dimethylzinc—establishing the foundation of organometallic chemistry. This groundbreaking achievement represented the first preparation of stable organometallic compounds, with Frankland noting that diethylzinc manifested as "a volatile colorless liquid that spontaneously combusted upon contact with air". The development marked the beginning of a new chemical paradigm that would eventually lead to numerous synthetic methodologies central to modern organic chemistry.

Following Frankland's initial discovery, the first organozinc ate complex (organozincate) was reported in 1858 by James Alfred Wanklyn, who observed the reaction between elemental sodium and diethylzinc to form NaZnEt₃. Despite these early achievements, organozinc compounds were largely overshadowed by more reactive Grignard reagents and organolithium compounds for nearly a century. The renaissance of organozinc chemistry began in earnest during the latter half of the 20th century, particularly with the development of transition metal-catalyzed cross-coupling reactions, which capitalized on the unique reactivity profile of organozinc reagents.

The development of arylzinc compounds, including 3-bromophenylzinc iodide, emerged as part of this renewed interest, offering synthetic chemists reagents with superior functional group tolerance compared to their organolithium and organomagnesium counterparts.

Position of 3-Bromophenylzinc Iodide in Modern Organozinc Research

3-Bromophenylzinc iodide (CAS: 186000-44-2) occupies a distinctive position within the spectrum of available organozinc reagents. Typically prepared as a 0.50 M solution in tetrahydrofuran (THF) and packaged under argon to prevent decomposition, this compound embodies the characteristic balance between reactivity and selectivity that makes organozinc reagents valuable in synthetic applications.

Within the broader family of organozinc compounds, 3-bromophenylzinc iodide can be classified as a heteroleptic organozinc compound (RZnX), featuring an aryl group and an iodide attached to the zinc center. Its structure confers several advantageous properties:

PropertyValue/DescriptionSource
Molecular FormulaC₆H₄BrIZn
Molecular Weight348.29 g/mol
Physical StateSolution in THF (0.5 M)
Density1.023 g/mL at 25°C
Boiling Point65°C (of THF solvent)

The continuing significance of 3-bromophenylzinc iodide in contemporary research stems from several factors. First, the meta-bromo substitution pattern provides an additional functional handle for further transformations, enabling sequential cross-coupling strategies. Second, recent advances in continuous flow chemistry have expanded access to this and related organozinc reagents on both laboratory and industrial scales. A 2024 study demonstrated successful continuous synthesis of various organozinc compounds with yields of 78-100%, including highly concentrated (2.0 M) solutions.

Research into scaling processes for organozinc reagents has directly addressed the long-standing challenges associated with these compounds, namely their sensitivity to oxygen and moisture, which historically limited their widespread adoption. The development of continuous flow methodologies represents a significant advancement that has positioned 3-bromophenylzinc iodide and similar reagents as more accessible synthetic tools.

Significance in Contemporary Synthetic Methodologies

The primary significance of 3-bromophenylzinc iodide in modern synthetic chemistry centers on its application in cross-coupling reactions, particularly the Negishi coupling. The Negishi coupling, recognized with the 2010 Nobel Prize in Chemistry awarded to Ei-ichi Negishi, represents a powerful method for forming carbon-carbon bonds between aryl, alkyl, alkenyl, or alkynyl groups.

3-Bromophenylzinc iodide serves as an exemplary organozinc coupling partner in Negishi reactions, offering several distinct advantages:

  • Functional Group Tolerance: Unlike more reactive organometallic reagents, organozinc compounds tolerate numerous functional groups, including esters, nitriles, and ketones.

  • Reactivity Balance: 3-Bromophenylzinc iodide exhibits sufficient reactivity for efficient cross-coupling while maintaining selectivity.

  • Dual Functionalization Potential: The bromine substituent remains available for subsequent transformations, enabling sequential functionalization strategies.

  • Reaction Versatility: Capable of participating in sp²-sp², sp²-sp³, and other coupling modes, broadening synthetic applications.

The practical significance of this reagent extends beyond Negishi couplings to various other transformations. For instance, research published in the Royal Society of Chemistry demonstrated the utility of arylzinc reagents in cobalt-catalyzed reactions for the synthesis of styrenes. Additionally, zinc iodide (a component of 3-bromophenylzinc iodide's structure) has been shown to catalyze transformations such as the synthesis of trisubstituted allenes from terminal alkynes.

Recent advances in continuous process manufacturing have further enhanced the practical significance of 3-bromophenylzinc iodide. A 2024 publication demonstrated "Highly Efficient Scalable Continuous Synthesis and Conversion of Organozinc Reagents," addressing longstanding challenges in the industrial application of these compounds. The study demonstrated complete conversion of organic halides in a single passage through a continuous flow reactor with zinc organyl yields of 78-100%.

The table below summarizes key synthetic applications of 3-bromophenylzinc iodide:

ApplicationCatalyst SystemProduct ClassKey AdvantagesSource
Negishi CouplingPd(0) or Ni(0/II)Biaryls, heterobiarylsFunctional group tolerance, mild conditions
Synthesis of StyrenesCo/Zn/ZnI₂2,3-disubstituted styrenesRoom temperature conditions, stereocontrol
Total Synthesis ApplicationsVarious Pd complexesComplex natural productsStrategic C-C bond formation
Flow Chemistry ProcessesZn metal bedVarious organozinc reagentsScalable, safe, high concentration

The significance of 3-bromophenylzinc iodide in contemporary synthetic methodologies is further underscored by its inclusion in commercial catalogs and its adoption in industrial processes. As research continues to develop more efficient and sustainable synthetic methods, this organozinc reagent remains a valuable tool for addressing challenging transformations in pharmaceutical, agrochemical, and materials science applications.

Classical Preparation Methods

Classical approaches to synthesizing 3-bromophenylzinc iodide often involve the direct reaction of zinc metal with aryl halides. Historically, Rieke zinc—a highly activated form of zinc—has been employed to facilitate oxidative insertion into carbon-halogen bonds. For example, ethyl 4-bromobutyrate reacts with Rieke zinc to form organozinc intermediates, a process adaptable to aryl bromides and iodides [2]. In the case of 3-bromophenylzinc iodide, 3-bromoiodobenzene serves as the starting material. The reaction proceeds via zinc insertion into the carbon-iodine bond, yielding the desired organozinc iodide. This method, while reliable, requires stringent anhydrous conditions and often suffers from limited functional group tolerance.

Early protocols utilized stoichiometric zinc in tetrahydrofuran (THF), with yields heavily dependent on zinc activation. For instance, zinc dust pre-treated with iodine or dibromoethane enhances reactivity, enabling insertion into less reactive substrates [3]. However, scalability remains challenging due to the pyrophoric nature of Rieke zinc and the need for inert atmospheres.

Direct Insertion of Zinc Metal Approaches

Modern direct insertion methods leverage zinc dust activated by lithium chloride (LiCl) to bypass the limitations of Rieke zinc. In THF, LiCl solubilizes zinc species, promoting efficient insertion into aryl iodides at ambient temperatures [2]. For 3-bromoiodobenzene, this approach avoids the need for pre-activated zinc, as LiCl facilitates electron transfer at the zinc surface. The reaction mechanism involves:

  • Oxidative insertion of zinc into the carbon-iodine bond.
  • Formation of a zincate intermediate stabilized by chloride ions.

This method achieves yields exceeding 70% under optimized conditions (25°C, 12–24 hours) [2]. Recent studies highlight the role of solvent polarity, with dimethylformamide (DMF) further accelerating insertion rates by stabilizing charged intermediates [3].

Transmetallation Strategies from Grignard Reagents

Transmetallation from Grignard reagents offers a complementary route to 3-bromophenylzinc iodide. Starting with 3-bromophenylmagnesium bromide, the Grignard reagent undergoes metathesis with zinc iodide (ZnI₂) in THF:
$$
\text{(3-BrC₆H₄)MgBr} + \text{ZnI₂} \rightarrow \text{(3-BrC₆H₄)ZnI} + \text{MgBrI}
$$
This method benefits from the high nucleophilicity of Grignard reagents, enabling rapid transmetallation at low temperatures (−20°C to 0°C) [2]. Key advantages include:

  • Compatibility with sensitive functional groups.
  • Avoidance of pyrophoric zinc precursors.

However, stoichiometric ZnI₂ consumption and magnesium byproduct removal pose practical challenges.

Mechanochemical Activation Techniques

Mechanochemical synthesis—a solvent-free approach—utilizes ball milling to activate zinc and aryl halides. By grinding 3-bromoiodobenzene with zinc powder and LiCl, mechanical force induces lattice strain, lowering the activation energy for insertion [2]. This method achieves near-quantitative yields within 2–4 hours, with particle size reduction enhancing reaction efficiency.

Table 1: Mechanochemical Synthesis Conditions

ParameterOptimal Value
Milling time3 hours
Rotation speed600 rpm
Zinc-to-substrate ratio1.2:1

Mechanochemistry aligns with green chemistry principles, eliminating solvent waste and reducing energy consumption.

Low-Valent Cobalt Catalyzed Synthesis

Emerging catalytic methods employ low-valent cobalt complexes to mediate zinc insertion. Building on nickel-catalyzed protocols [3], cobalt catalysts (e.g., CoCl₂ with bipyridine ligands) enable oxidative addition of 3-bromoiodobenzene to cobalt, followed by transmetallation with zinc. Key steps include:

  • Oxidative addition of the aryl iodide to Co(0).
  • Transmetallation with zinc dust, regenerating the catalyst.

This approach operates under mild conditions (room temperature, 6 hours) and achieves 60–75% yields. Catalyst loading (5–10 mol%) and ligand choice critically influence efficiency, with electron-deficient ligands favoring faster turnover [3].

Halogen-Zinc Exchange Pathways

Halogen-zinc exchange, pioneered by Knochel and coworkers, utilizes diorganozinc reagents (e.g., iPr₂Zn) to displace halides from aryl substrates [2] [4]. For 3-bromoiodobenzene, the reaction proceeds as:
$$
\text{3-BrC₆H₄I} + \text{iPr₂Zn} \rightarrow \text{(3-BrC₆H₄)ZnI} + \text{iPrI}
$$
This method excels in substrates sensitive to harsh conditions, as it occurs at −78°C to 0°C. Lithium acetylacetonate (Li(acac)) additives stabilize the zinc reagent, suppressing undesired side reactions [4].

Optimization Strategies for Laboratory-Scale Production

Optimizing 3-bromophenylzinc iodide synthesis involves balancing reaction parameters:

1. Solvent Selection

  • THF: Enhances zinc solubility but requires dry conditions.
  • DMF/NMP: Accelerates insertion via polar solvation [3].

2. Temperature Control

  • Direct insertion: 25–50°C.
  • Transmetallation: −20°C to 0°C.

3. Catalytic Additives

  • LiCl (10–20 mol%): Activates zinc and stabilizes intermediates [2].
  • CuCN·2LiCl: Facilitates subsequent cross-coupling [2].

4. Microwave Irradiation
Reduces reaction times from hours to minutes (e.g., 1 hour vs. 16 hours under conventional heating) [1].

Table 2: Yield Optimization Under Varying Conditions

MethodYield (%)Time (h)
Classical (Rieke Zn)6524
Direct Insertion7812
Mechanochemical953
Cobalt-Catalyzed706

Surface-Mediated Reactions in Organozinc Formation

Surface-mediated processes play a crucial role in the formation of 3-bromophenylzinc iodide and other organozinc reagents. The heterogeneous nature of zinc insertion reactions means that the initial oxidative addition occurs at the interface between the zinc metal surface and the organic substrate in solution [2] [4].

Single-particle fluorescence microscopy studies have provided unprecedented insights into these surface-mediated reactions. Using fluorescent boron dipyrromethene (BODIPY) probes, researchers have directly observed the formation of organozinc intermediates on zinc particle surfaces [2]. These studies reveal that oxidative addition intermediates accumulate on the surface as bright fluorescent "hot spots" that can be quantified by their intensity.

The surface chemistry of organozinc formation is significantly influenced by the condition of the zinc metal surface. Commercial zinc powder typically contains an oxide layer that can inhibit reactivity, necessitating activation procedures to expose reactive zinc(0) sites [5]. Different activation methods produce markedly different reaction environments for subsequent oxidative addition intermediates, despite the shared molecular structure of the surface-bound organozinc species.

Fluorescence lifetime imaging microscopy (FLIM) studies have demonstrated that various activation methods create distinct microenvironments on the zinc surface [5]. These different environments potentially give rise to different rates of formation, subsequent solubilization, and reactivity patterns. The surface-bound intermediates exist in concentrations too low for detection by conventional analytical techniques, highlighting the importance of microscopy-based methods for mechanistic studies.

The persistence of surface intermediates depends on the solvent system and presence of activating agents. In tetrahydrofuran (THF) without additives, these intermediates can persist for extended periods, while the addition of lithium salts or other activating agents promotes their solubilization into solution [2] [6].

Two-Step Mechanism: Formation and Solubilization

The formation of 3-bromophenylzinc iodide proceeds through a well-established two-step mechanism that involves initial oxidative addition to form surface intermediates, followed by solubilization of these intermediates to generate the final organozinc reagent in solution [2] [4].

Step 1: Oxidative Addition
The first step involves the formation of surface organozinc intermediates through oxidative addition of the zinc metal to the carbon-bromine bond of the substrate. This process generates [ArZnX]surface species that remain bound to the zinc particle surface [2]. The rate of this step is influenced by the solvent system, with polar aprotic solvents like dimethyl sulfoxide (DMSO) significantly accelerating the oxidative addition compared to THF [4].

Step 2: Solubilization
The second step involves the transfer of surface-bound intermediates into solution to form the final organozinc product. This solubilization process is typically the rate-determining step when using THF as the solvent without activating agents [2] [6]. The efficiency of this step determines the overall yield and rate of organozinc formation.

The two-step mechanism has been validated through combined single-particle fluorescence microscopy and NMR spectroscopy studies. Fluorescence microscopy enables direct observation of the surface intermediates, while NMR spectroscopy tracks the formation of solution-phase organozinc species [2]. This approach has provided definitive evidence for the proposed mechanism and allowed researchers to identify which step is rate-determining under different conditions.

The relative rates of these two steps can be manipulated through choice of solvent and activating agents. Polar aprotic solvents primarily accelerate Step 1, while lithium salts and other activating agents primarily accelerate Step 2 [4] [7]. This mechanistic understanding enables rational optimization of reaction conditions for specific applications.

Role of Solvent Systems in Organozinc Chemistry

Solvent systems play a fundamental role in determining the efficiency and selectivity of 3-bromophenylzinc iodide formation. The choice of solvent affects both the oxidative addition step and the subsequent solubilization process, with different solvents showing distinct mechanistic roles [4] [8].

Tetrahydrofuran (THF)
THF is the most commonly used solvent for organozinc formation and serves as the standard medium for 3-bromophenylzinc iodide synthesis. In THF, the oxidative addition step proceeds at a moderate rate, but the solubilization of surface intermediates is relatively slow, making this the rate-determining step [4]. The use of THF typically requires activating agents to achieve efficient conversion.

Dimethyl Sulfoxide (DMSO)
DMSO shows remarkable acceleration of organozinc formation compared to THF. Mechanistic studies have revealed that DMSO primarily accelerates the oxidative addition step rather than the solubilization step [4]. Fluorescence microscopy experiments demonstrate substantially greater accumulation of oxidative addition intermediates on zinc surfaces in DMSO compared to THF after 30 minutes of reaction time.

The acceleration effect of DMSO is attributed to its ability to stabilize the charged intermediates formed during the single-electron transfer process. The polar aprotic nature of DMSO provides stabilization for the transient radical anions generated during oxidative addition, lowering the activation barrier for this step [4].

Solvent-Dependent Organozinc Structures
The structure of the ultimate organozinc reagent is solvent-dependent. In DMSO, organozinc halides form RZnI(DMSO) complexes that are observable by proton NMR spectroscopy [2]. These complexes equilibrate in solution with the free organozinc iodide, and the equilibrium can be shifted by adding more DMSO, as evidenced by concurrent chemical shift changes.

Solvent Effects on Reaction Kinetics
Quantitative kinetic studies comparing DMSO and THF have demonstrated the dramatic difference in reaction rates between these solvents. In DMSO, near-complete conversion can be achieved within 30 minutes, while the same reaction in THF requires 4 hours to reach 96% yield [4]. This difference highlights the importance of solvent selection in optimizing organozinc formation processes.

Effect of Lithium Salts on Organozinc Formation

Lithium salts play a crucial role in promoting the formation of 3-bromophenylzinc iodide and other organozinc reagents through their ability to facilitate the solubilization of surface-bound intermediates [6] [9] [10].

Mechanistic Role of Lithium Chloride
Lithium chloride (LiCl) has been identified as the most effective lithium salt for promoting organozinc formation. The mechanism involves coordination of lithium to zinc to form ate complexes with soluble cations [2]. These ate complexes have the general structure (THF)nLi[RZnX2], which readily solubilize from the zinc surface into the THF solution.

Salt Selectivity
Not all lithium salts are equally effective in promoting organozinc formation. Systematic studies have revealed that LiCl, LiBr, and LiI are effective at promoting solubilization of organozinc intermediates, while LiF, tetrabutylammonium chloride ((n-Bu)4NCl), NaCl, and lithium trifluoromethanesulfonate (LiOTf) are ineffective [2] [6].

The effectiveness of different salts correlates with their ability to form zincate complexes. Effective salts coordinate to zinc to form ate complexes that are more soluble than the neutral organozinc species. In contrast, ineffective salts do not form stable zincate complexes and therefore do not promote solubilization [2].

Formation of Organozincate Complexes
Mass spectrometry studies have provided direct evidence for the formation of organozincate anions in LiCl-mediated zinc insertion reactions. The reactions yield predominantly mononuclear complexes such as ZnRHal2− and ZnRHalCl−, although polynuclear organozincates can also be formed under certain conditions [11].

The stoichiometry and aggregation state of these complexes are controlled by the nature of the halide ions present in solution. The formation of organozincate complexes significantly changes the reactivity of the organozinc species, providing a rationale for the pronounced effect of LiCl in organozinc chemistry [11].

Disproportionation Reactions
The ate complexes formed in the presence of lithium salts undergo disproportionation reactions to generate different organozinc species in solution. The (THF)nLi[RZnX2] complexes disproportionate to form R2Zn and (THF)nLi[ZnX3], providing control over the types of organozinc species present in solution [2].

This ability to control the organozinc speciation is valuable for understanding potential differences in downstream reactivity and allows for better synthetic planning in applications such as Negishi coupling reactions [2].

Formation of "Ate" Complexes and Their Significance

The formation of ate complexes represents a critical aspect of organozinc chemistry that directly impacts the formation and reactivity of 3-bromophenylzinc iodide. These anionic organometallic complexes possess increased valence by accepting Lewis basic ligands to their vacant orbitals, offering tunable reactivity due to their flexible coordination environments [12].

Electronic Structure of Ate Complexes
The enhanced reactivity of ate complexes compared to neutral organozinc compounds can be understood through their electronic structures. In neutral organozinc compounds, the outer shell of zinc exists in a 14-electron configuration, making these species Lewis acidic and reducing their nucleophilic character [12]. Coordination of additional anionic ligands forms 16-electron or 18-electron states that enhance thermodynamic stability while promoting kinetic activity through increased electron density.

Zincate Formation Mechanisms
Zincate complexes form through coordination of anionic ligands to neutral organozinc species. The most common pathway involves the reaction of organozinc halides with lithium salts to generate lithium zincate complexes of the type Li[RZnX2] [12]. These complexes exhibit significantly higher reactivity than their neutral counterparts due to the increased electron density on the zinc center.

Structural Diversity of Ate Complexes
Ate complexes can exist in various structural forms depending on the coordination environment. Mono-anionic zincates such as Li[ZnMe3] and di-anionic zincates like Li2[ZnMe4] represent the two main classes of these complexes [12]. The coordination number and geometry of the zinc center adapt to accommodate the various ligands while maintaining overall charge neutrality.

Reactivity Enhancement
The formation of ate complexes dramatically enhances the reactivity of organozinc species in various synthetic transformations. The increased electron density on zinc promotes nucleophilic attack at electrophilic centers, while the anionic nature of the complex enhances its ability to act as a reducing agent [12]. This enhanced reactivity is particularly important in cross-coupling reactions and other organometallic transformations.

Synthetic Applications
Ate complexes have found extensive applications in synthetic organic chemistry due to their unique reactivity profiles. They participate in halogen-metal exchange reactions, deprotonative metalation processes, and various carbon-carbon bond formation reactions with high regioselectivity and chemoselectivity [12]. The ability to fine-tune the coordination environment allows for optimization of reaction conditions for specific synthetic targets.

Computational Studies on Reaction Pathways

Computational studies have provided crucial insights into the mechanistic pathways involved in organozinc formation, including the synthesis of 3-bromophenylzinc iodide. These studies employ various theoretical methods to elucidate reaction mechanisms, predict activation barriers, and understand structure-reactivity relationships [13] [14] [15].

Ab Initio Molecular Dynamics Studies
Recent computational work has employed ab initio molecular dynamics (AIMD) simulations to investigate the solvation states of organozinc reagents in solution. These studies have revealed the existence of multiple solvation states at room temperature, providing clarity on the previously debated structures of organozinc compounds in THF solution [13] [14]. The computational workflow has been validated through comparison with X-ray absorption spectroscopy data.

Density Functional Theory Calculations
DFT calculations have been extensively used to study the energetics of organozinc formation and reactivity. Studies on zinc β-thioketiminate complexes have revealed activation barriers of 23.5 kcal/mol for σ-bond metathesis processes involving organozinc reagents [15]. These calculations have identified the most favorable reaction pathways and provided quantitative energy profiles for various mechanistic scenarios.

Time-Dependent DFT Studies
TD-DFT calculations have been employed to interpret X-ray absorption spectroscopy data and validate computational models of organozinc structures. These studies provide direct comparison between theoretical predictions and experimental observations, ensuring the accuracy of computational models [13] [14].

Metadynamics and Free Energy Calculations
Advanced computational methods such as metadynamics and Blue Moon sampling have been used to explore the free energy landscapes of organozinc formation and reactivity. These techniques provide detailed information about reaction pathways, transition states, and thermodynamic driving forces [13] [14].

Computational Validation of Mechanisms
Computational studies have provided validation for experimentally proposed mechanisms. DFT calculations have confirmed that initial formation of zinc hydride species through activation with reagents like HBpin represents the most energetically favorable pathway for certain organozinc-catalyzed reactions [15]. Alternative mechanisms involving direct hydride transfer have been shown to be energetically unfavorable, with activation barriers exceeding 40 kcal/mol.

Structure-Reactivity Relationships
Computational studies have elucidated structure-reactivity relationships in organozinc chemistry. HOMO-LUMO gap analysis has been used to predict reactivity trends, with compounds having smaller frontier orbital gaps showing higher polarizability and chemical reactivity [16]. These calculations provide guidance for the design of new organozinc reagents with tailored properties.

Reaction Pathway Optimization
Computational methods have been used to optimize reaction pathways and identify the most efficient synthetic routes. Studies have employed various functionals and basis sets to ensure accurate prediction of activation barriers and reaction energies [15]. The computational results have been validated through comparison with experimental kinetic data and product distributions.

Dates

Last modified: 08-15-2023

Explore Compound Types